tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine
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Overview
Description
2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine is a novel κ-opioid receptor (KOR) antagonist with high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR . It has a 20-fold reduced affinity for human μ-opioid receptors (MORs; K = 64 nM), and negligible affinity for δ-opioid receptors .
Scientific Research Applications
Pharmacological Characterization
2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine is investigated for its pharmacological profile, especially as a κ-opioid receptor (KOR) antagonist. It has been found to exhibit high affinity for human, rat, and mouse KORs, showing selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. Its in vivo selectivity for KORs is also demonstrated, offering potential in treating depression and addiction disorders. The compound has shown antidepressant-like efficacy in animal models and could serve as a translatable mechanism biomarker for conditions associated with KORs (Grimwood et al., 2011).
Chemical Identification and Derivatization
In a study focusing on the identification and derivatization of cathinones, derivatives similar to 2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine were analyzed using spectroscopic methods. The study presents the use of thionation and amination reactions for identifying selected cathinones, showcasing the compound's relevance in forensic science and chemical analysis (Nycz et al., 2016).
Synthesis Processes
The compound is also a key intermediate in synthesizing other chemical entities. For instance, it's used in the preparation of premafloxacin, an antibiotic targeted against pathogens of veterinary importance. The synthesis involves complex chemical reactions like asymmetric Michael addition and stereoselective alkylation, underscoring the compound's utility in complex organic synthesis (Fleck et al., 2003).
Catalytic Applications
2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine and its derivatives exhibit catalytic properties. For example, they're used in the methoxycarbonylation of olefins, converting olefins into esters, an essential reaction in industrial chemistry. The structure of the compound influences its catalytic behavior, demonstrating its significance in catalysis and chemical engineering (Zulu et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine, also known as PF-04455242, is the κ-opioid receptor (KOR) . This compound acts as a high-affinity antagonist for KORs in humans, rats, and mice . It has a significantly reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .
Mode of Action
As a KOR antagonist, this compound binds to KORs and inhibits their activation . This prevents KOR agonists from inducing their typical effects, such as analgesia .
Biochemical Pathways
It is known that kor antagonists like this compound can influence various neural pathways, potentially leading to effects such as antidepressant-like efficacy .
Pharmacokinetics
Its in vivo binding and efficacy have been studied .
Result of Action
This compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Properties
IUPAC Name |
2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNZJDGHQJERT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H]1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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